

An In-depth Technical Guide to the Chemical Structure and Solubility of Isavuconazonium

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Compound of Interest

Compound Name: **Isavuconazonium**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and solubility of **isavuconazonium**, a crucial prodrug for the broad-spectrum antifungal agent, isavuconazole.

Chemical Structure and Properties

Isavuconazonium is a second-generation triazole antifungal agent.^[1] It is administered as a water-soluble prodrug, **isavuconazonium** sulfate, which is rapidly and almost completely converted to the active moiety, isavuconazole, by plasma esterases.^[2] This conversion also produces a pharmacologically inactive cleavage product.^[2] The high water solubility of the **isavuconazonium** formulation allows for intravenous administration without the need for a cyclodextrin vehicle, which has been associated with nephrotoxicity in other intravenous antifungal formulations.^[1]

The chemical structure of **isavuconazonium** comprises an N-(3-acetoxypropyl)-N-methylamino-carboxymethyl group linked via an ester moiety to the triazole nitrogen of isavuconazole.^[3]

Chemical Formula: C₃₅H₃₅F₂N₈O₅S⁺^[1]

IUPAC Name: [2-[1-[1-[(2R,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-1,2,4-triazol-4-ium-4-yl]ethoxycarbonyl-methylamino]-3-pyridinyl]methyl 2-

(methylamino)acetate[1][4]

Below is a diagram illustrating the conversion of the prodrug **isavuconazonium** to its active form, isavuconazole.



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Prodrug activation of **isavuconazonium**.

Solubility Profile

Isavuconazonium sulfate was specifically designed as a water-soluble prodrug to overcome the low aqueous solubility of isavuconazole.[1][5] The solubility of **isavuconazonium** sulfate and its active form, isavuconazole, in various solvents is summarized below.

Compound	Solvent	Solubility	Reference
Isavuconazonium Sulfate	Water (pH 2.1-7.0)	> 1 g/mL (highly soluble)	[5]
DMSO	~20 mg/mL, 100 mg/mL, 175 mg/mL (Need ultrasonic)	[6][7][8]	
Ethanol	~10 mg/mL, 100 mg/mL	[6][7]	
1:5 DMSO:PBS (pH 7.2)	~0.16 mg/mL	[6]	
10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline	≥ 2.08 mg/mL	[9]	
Isavuconazole	Water	Insoluble	[10]
Buffer pH 7.4	6.7 x 10 ⁻⁶ mol/L	[11]	
Buffer pH 2.0	Varies with temperature	[11]	
Buffer pH 1.2	Varies with temperature	[11]	
DMSO	87 mg/mL	[10]	
Ethanol	87 mg/mL	[10]	
1-Propanol	Varies with temperature	[11]	
1-Octanol	Varies with temperature	[11]	
Hexane	Varies with temperature	[11]	

Experimental Protocols for Solubility Determination

A common method for determining the solubility of a compound is the isothermal saturation method. The general steps involved in this method are outlined below.

Objective: To determine the saturation solubility of **isavuconazonium** or isavuconazole in a specific solvent at a constant temperature.

Materials:

- **Isavuconazonium** sulfate or Isavuconazole
- Selected solvent (e.g., water, buffer, DMSO, ethanol)
- Thermostatic shaker or water bath
- Centrifuge
- Analytical balance
- High-performance liquid chromatography (HPLC) system or UV-Vis spectrophotometer
- Volumetric flasks and pipettes

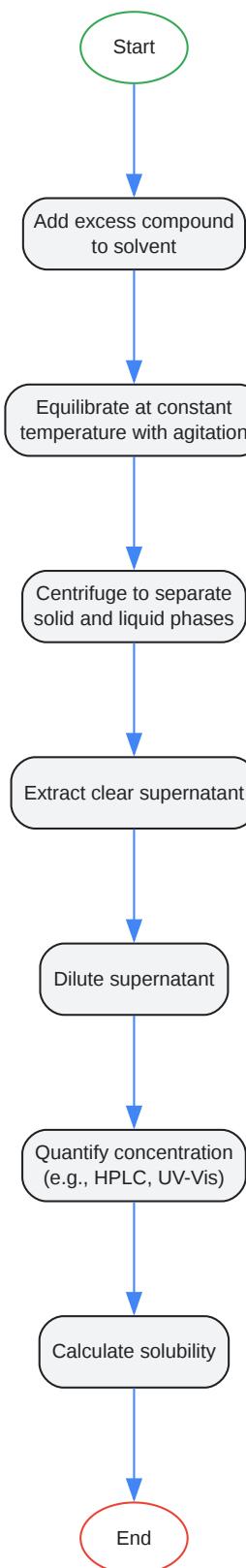
Procedure:

- Preparation of Supersaturated Solution: An excess amount of the compound is added to a known volume of the solvent in a sealed container.
- Equilibration: The container is placed in a thermostatic shaker or water bath set to the desired temperature and agitated for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.
- Phase Separation: The suspension is centrifuged at a high speed to separate the undissolved solid from the saturated solution.
- Sample Dilution: A precise aliquot of the clear supernatant is carefully removed and diluted with a suitable solvent to a concentration within the analytical range of the measurement

instrument.

- Quantification: The concentration of the compound in the diluted solution is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
- Calculation: The solubility is calculated by taking into account the dilution factor.

The following diagram illustrates the experimental workflow for determining solubility.



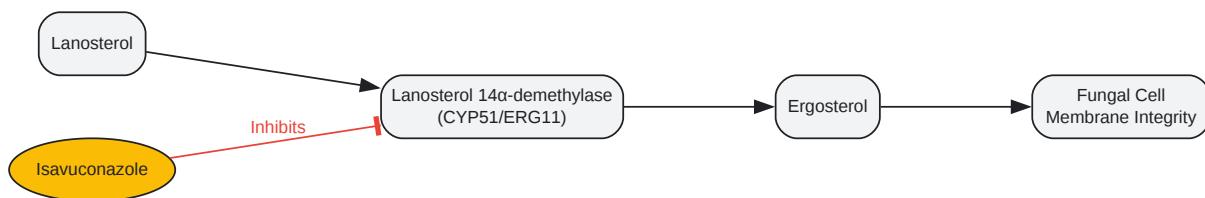
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Workflow for solubility determination.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Isavuconazole, the active form of **isavuconazonium**, functions by inhibiting the fungal cytochrome P450 enzyme lanosterol 14 α -demethylase (encoded by the ERG11 gene).[1][10] This enzyme is a critical component of the fungal cell membrane's ergosterol biosynthesis pathway, responsible for converting lanosterol to ergosterol.[1] The inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors, which disrupts the structure and function of the fungal cell membrane, ultimately leading to cell death.[1][10]

The signaling pathway for the mechanism of action is depicted below.



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Mechanism of action of isavuconazole.

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